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For Researchers, Scientists, and Drug Development Professionals

Discovery and History
Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid that has garnered

significant interest in the scientific community for its diverse pharmacological activities. Its

discovery dates back to 1959 by P. Tunmann and F.K. Schehrer, who first isolated the

compound from the roots of Bryonia dioica Jacq., a perennial vine belonging to the

Cucurbitaceae family.[1] Bryonia dioica, commonly known as white bryony or English

mandrake, has a long history in European traditional medicine, where its roots were used for

various ailments, albeit with caution due to their potent and potentially toxic effects.[1]

The initial research focused on the chemical characterization of the constituents of Bryonia

dioica roots. The work of Tunmann and Schehrer, published in Archiv der Pharmazie, laid the

groundwork for future investigations into the chemical and biological properties of

bryodulcosigenin and other related cucurbitacins.[1] Subsequent studies have further

elucidated the chemical structure and stereochemistry of bryodulcosigenin, confirming it as a

tetracyclic triterpenoid with the molecular formula C₃₀H₅₀O₄.

For decades following its discovery, research on bryodulcosigenin was sporadic. However, in

recent years, there has been a resurgence of interest in this compound, driven by modern

screening techniques and a growing demand for novel therapeutic agents from natural
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sources. This has led to the exploration of its anti-inflammatory, neuroprotective, anti-

osteoporotic, and anti-cancer properties, revealing its potential as a lead compound for drug

development.[2]

Chemical Properties
Property Value

Molecular Formula C₃₀H₅₀O₄

Molecular Weight 474.7 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-

dihydroxy-6-methylheptan-2-yl]-3-hydroxy-

4,4,9,13,14-pentamethyl-

1,2,3,7,8,10,12,15,16,17-

decahydrocyclopenta[a]phenanthren-11-one

Class Cucurbitane-type Triterpenoid

Synonyms 11-Oxomogrol

Biological Activities and Mechanism of Action
Bryodulcosigenin has been shown to possess a wide range of biological activities, making it a

promising candidate for further preclinical and clinical investigation.

Anti-inflammatory and Neuroprotective Effects
Bryodulcosigenin has demonstrated significant anti-inflammatory and neuroprotective

properties in various in vivo models. In a rat model of acute cerebral ischemia/reperfusion

injury, bryodulcosigenin administration led to a significant reduction in neurological deficits,

cerebral infarct volume, brain edema, and blood-brain barrier leakage.

Quantitative Data on Neuroprotective Effects:
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Parameter Effect of Bryodulcosigenin Reference

Neurological Deficit Score Significantly suppressed

Cerebral Infarct Volume Significantly suppressed

Brain Water Content Significantly suppressed

Pro-inflammatory Cytokines

(TNF-α, IL-1β, IL-6)
Significantly reduced levels

Antioxidant Enzymes (SOD,

CAT, GPx)
Significantly enhanced levels

The mechanism underlying these effects is, at least in part, attributed to the modulation of the

Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.

Bryodulcosigenin was found to downregulate the mRNA expression of TLR4 and suppress

the activation of NF-κB, a key transcription factor involved in the inflammatory response.

Anti-osteoporotic Activity
Osteoporosis is a progressive bone disease characterized by a decrease in bone mass and

density. Bryodulcosigenin has shown promise as a potential therapeutic agent for

osteoporosis. In an ovariectomy-induced osteoporosis rat model, oral administration of

bryodulcosigenin (at doses of 10, 20, and 30 mg/kg) for eight weeks significantly improved

bone mineral density and uterine weight.

Quantitative Data on Anti-osteoporotic Effects:
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Parameter
Effect of Bryodulcosigenin
(10, 20, 30 mg/kg)

Reference

Bone Mineral Density (Femur)
Significantly increased (p <

0.001)

Uterine Weight Significantly enhanced

Serum Estrogen (E2)
Significantly improved levels (p

< 0.001)

Serum FSH and LH
Significantly suppressed levels

(p < 0.001)

OPG/RANKL Ratio
Significantly improved (p <

0.001)

The anti-osteoporotic activity of bryodulcosigenin is mediated through its influence on the

Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Osteoprotegerin (OPG) signaling

pathway. Bryodulcosigenin treatment was found to significantly increase the level of OPG, a

decoy receptor that inhibits osteoclastogenesis, and decrease the level of RANKL, which

promotes the formation and activation of osteoclasts. This modulation of the OPG/RANKL ratio

ultimately leads to a reduction in bone resorption and an increase in bone mass.

Anti-cancer Activity
While the anti-cancer properties of various extracts from Bryonia species have been

investigated, specific data on the cytotoxic effects of isolated bryodulcosigenin against a wide

range of human cancer cell lines are still emerging. One study on the aqueous extract of

Bryonia laciniosa leaves, a plant from the same genus, demonstrated significant cytotoxicity

against human cancer cell lines. The IC50 value for the aqueous extract was found to be 18

µg/mL against cancer cells, while a much higher concentration (85 µg/mL) was required to

produce the same effect on normal cells, suggesting a degree of selectivity.

Further research is necessary to determine the specific IC50 values of pure bryodulcosigenin
against a panel of human cancer cell lines to fully assess its potential as an anti-cancer agent.

Signaling Pathways Modulated by Bryodulcosigenin
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The therapeutic effects of bryodulcosigenin are underpinned by its ability to modulate key

cellular signaling pathways involved in inflammation, bone metabolism, and cell survival.

TLR4/NF-κB Signaling Pathway
The TLR4/NF-κB pathway is a critical component of the innate immune system and plays a

central role in the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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